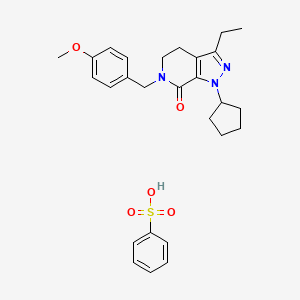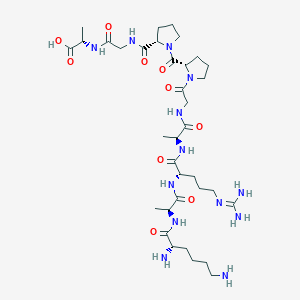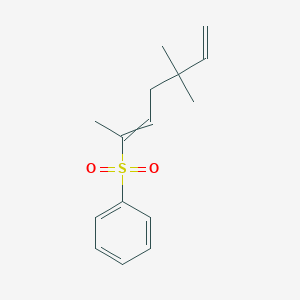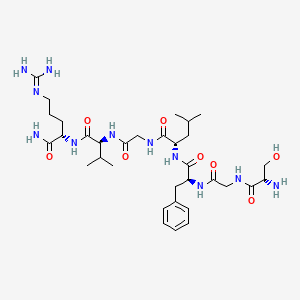![molecular formula C15H14ClNO3 B12579246 Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- CAS No. 610320-58-6](/img/structure/B12579246.png)
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a 4-chlorophenyl group, a hydroxy group, and a methoxy group attached to the benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-, the synthesis can be achieved through the following steps:
Condensation Reaction: The reaction between 4-chlorobenzylamine and 2-hydroxy-3-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves scalable methods such as:
Batch Reactors: Large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions.
Continuous Flow Reactors: Continuous flow processes that allow for the continuous addition of reactants and removal of products, improving efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a nitro group would yield an amine.
Applications De Recherche Scientifique
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Another benzamide derivative with similar structural features.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: A dichlorobenzamide derivative with different substitution patterns.
Uniqueness
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- is unique due to the specific combination of functional groups (hydroxy, methoxy, and chlorophenyl) attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
610320-58-6 |
|---|---|
Formule moléculaire |
C15H14ClNO3 |
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-20-13-4-2-3-12(14(13)18)15(19)17-9-10-5-7-11(16)8-6-10/h2-8,18H,9H2,1H3,(H,17,19) |
Clé InChI |
CLHKDIZPHVXESB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1O)C(=O)NCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


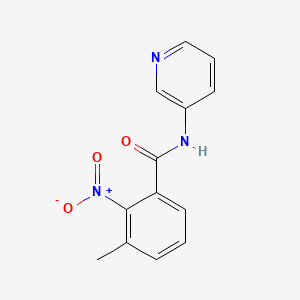
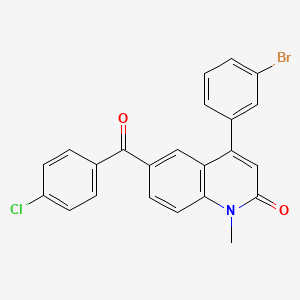
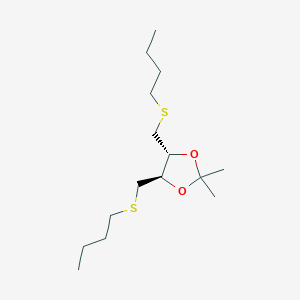
![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)

-](/img/structure/B12579212.png)

![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
